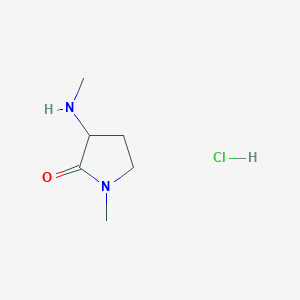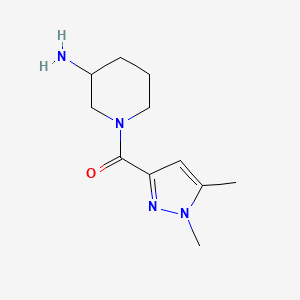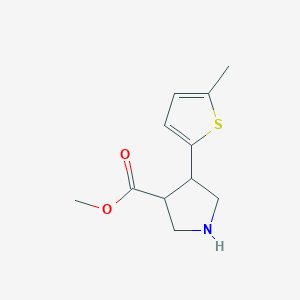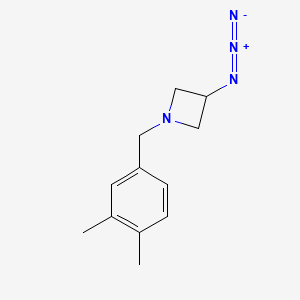![molecular formula C7H9N3O2S B1488761 3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione CAS No. 1271639-92-9](/img/structure/B1488761.png)
3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
Overview
Description
3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione (3-AP) is a compound belonging to the family of thiopyrano[4,3-c]pyridazine-6,6-diones (TPPDs). It is a heterocyclic compound with an aromatic ring and is a member of the pyridine family. This compound has been the subject of considerable research in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Antimicrobial Activity
Pyridazine and its related compounds, including 3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione, have been reported to possess antimicrobial properties . Some of the target compounds bearing the sulfonamide group were evaluated for their antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi .
Anticancer Activity
A series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which are related to the compound , have been evaluated for their IC50 values against five cancer cell lines (A549, PC-3, MCF-7, Hela, and HepG2) . Some of these compounds exhibited moderate to excellent cytotoxicity .
Inhibition of mTOR Kinase
Some derivatives of the compound have shown excellent inhibitory activity against mTOR kinase, which is a key player in cell growth and proliferation . This suggests potential applications in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Inhibition of PI3Kα Kinase
PI3Kα kinase is another important enzyme involved in cell growth and survival. Some derivatives of the compound have shown potent inhibitory activity against this kinase , suggesting potential therapeutic applications in cancer treatment .
Pharmaceutical Testing
The compound is available for purchase for pharmaceutical testing . This suggests that it may have potential applications in the development of new drugs or therapies .
PDE4B Inhibitor
A derivative of the compound, 2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, has been identified as a highly selective PDE4B inhibitor . PDE4B is an enzyme involved in inflammatory responses, and inhibitors of this enzyme have potential applications in the treatment of inflammatory diseases .
properties
IUPAC Name |
6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-7-3-5-4-13(11,12)2-1-6(5)9-10-7/h3H,1-2,4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBGWPJGIAGKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=NN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)





![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)





![4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488701.png)